molecular formula C12H15ClFN3 B12231987 N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12231987
M. Wt: 255.72 g/mol
InChI Key: HIERFAFUIYUJAO-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
  • N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
  • N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-5-amine

Uniqueness

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-12(8-15-16(9)2)14-7-10-3-5-11(13)6-4-10;/h3-6,8,14H,7H2,1-2H3;1H

InChI Key

HIERFAFUIYUJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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